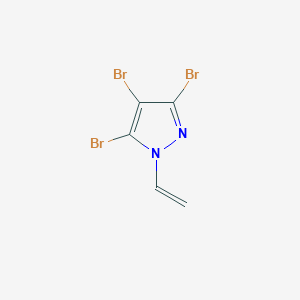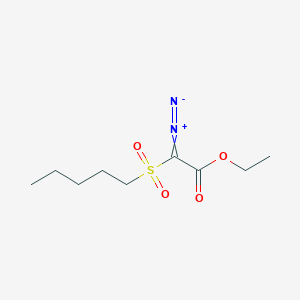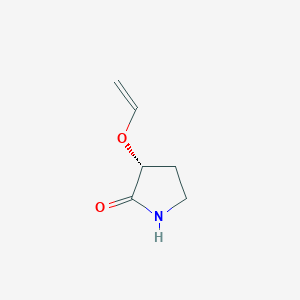
N-Ethyl-2,4,6-trinitropyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three nitro groups attached to a pyridine ring, along with an ethyl group and an amine group. Its molecular formula is C7H8N4O6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of pyridine derivatives.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control over reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: N-Ethyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
N-Ethyl-2,4,6-trinitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and explosives
Mécanisme D'action
The mechanism of action of N-Ethyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ethyl and amine groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-Methyl-2,4,6-trinitropyridin-3-amine
- N-Propyl-2,4,6-trinitropyridin-3-amine
- 2,4,6-Trinitrotoluene (TNT)
Comparison: N-Ethyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of an ethyl group, which can influence its reactivity and interactions compared to its methyl and propyl analogs. Unlike TNT, which is primarily used as an explosive, this compound has broader applications in scientific research and industry .
Propriétés
Numéro CAS |
920502-85-8 |
|---|---|
Formule moléculaire |
C7H7N5O6 |
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
N-ethyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C7H7N5O6/c1-2-8-6-4(10(13)14)3-5(11(15)16)9-7(6)12(17)18/h3,8H,2H2,1H3 |
Clé InChI |
STZYMBCUQXEVPP-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[4,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14195003.png)






![(2-Benzo[1,3]dioxol-5-yl-phenyl)-(4-dimethylaminophenyl)-methanone](/img/structure/B14195048.png)





![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
